4'-Nitroacetophenone
Overview
Description
4'-Nitroacetophenone is a chemical compound that has been the subject of various studies due to its relevance in organic synthesis and potential applications. It is an intermediate in the synthesis of other chemicals, including pharmaceuticals like antibiotics .
Synthesis Analysis
The synthesis of 4'-Nitroacetophenone can be achieved through different methods. One approach involves the catalytic oxidation of 4-nitroethylbenzene by ozone in acetic acid, which yields 4-nitroacetophenone with a high efficiency of 98.5% . Another method includes the recovery of waste resources from the synthesis process, where the waste reacts with an alkali solution to produce sodium salt of 4-nitrobenzoic acid, which can then be converted to 4'-Nitroacetophenone .
Molecular Structure Analysis
The molecular structure of 4'-Nitroacetophenone derivatives has been characterized using various techniques. For instance, N-2-hydroxy-4-methoxyacetophenone-N'-4-nitrobenzoyl hydrazine, a related compound, was characterized by elemental analysis, electronic, infrared, and NMR spectral analyses, and its crystal structure was determined by single crystal X-ray diffraction . Similarly, the structure of N(4)-Methyl-4-nitroacetophenone thiosemicarbazone and its nickel(II) complex was elucidated using NMR data and theoretical calculations .
Chemical Reactions Analysis
4'-Nitroacetophenone can undergo various chemical reactions. It can be hydrogenated over rhodium/silica catalysts to produce 4-aminoacetophenone and 1-(4-aminophenyl) ethanol . The base-catalyzed condensation of o-nitroacetophenone can lead to the formation of a 4-quinolone derivative . Additionally, the Dakin–West reaction catalyzed by trifluoroacetic acid can be used to synthesize N-(1-(3-chlorophenyl)-3-aryl-3-oxopropyl)-2-(4-nitrophenyl)acetamides from 4'-Nitroacetophenone .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4'-Nitroacetophenone and its derivatives have been studied through various experimental techniques. The hydrogenation reaction kinetics of 4'-Nitroacetophenone have been investigated, revealing an activation energy of 50 ± 4 kJ mol^-1 and specific reaction orders . The growth and characterization of undoped and doped 4-hydroxyacetophenone crystals, which are structurally related to 4'-Nitroacetophenone, have been analyzed to understand their mechanical properties . Moreover, the optimization of selective partial hydrogenations of 4'-Nitroacetophenone has been performed using parallel reaction screening to achieve high yields of various reduction products .
Scientific Research Applications
1. Application in Synthesis of Antibiotics
4-Nitroacetophenone is a significant intermediate in the manufacturing of broad-spectrum antibiotics, notably chloramphenicol. A study by Halstyan and Bushuiev (2021) focused on improving the synthesis process by investigating the catalytic oxidation of 4-nitroethylbenzene by ozone to produce 4-nitroacetophenone. Their research developed a new low-temperature synthesis method, achieving a high yield of 98.5% (Halstyan & Bushuiev, 2021).
2. Antioxidation and Life Extension in C. elegans
Run-Xia Han (2018) discovered that 2-Bromo-4'-nitroacetophenone, a compound related to 4'-nitroacetophenone, has antioxidative properties and can extend the lifespan of C. elegans, a model organism. This finding suggests potential applications in understanding aging and developing antioxidants (Han, 2018).
3. Hydrogen Absorbent and Corrosion Inhibitor Analysis
4. Waste Resource Recovery in Synthesis
Ji Ming-zhon (2005) presented a method for recycling waste produced during the synthesis of 4-Nitroacetophenone, demonstrating its economic value and environmental significance (Ming-zhon, 2005).
5. Optimization in Selective Partial Hydrogenations
Hawkins and Makowski (2001) optimized the hydrogenation of 4-nitroacetophenone for selective reduction, contributing to the understanding of hydrogenation processes in multifunctional molecules (Hawkins & Makowski, 2001).
6. Understanding Toxic Effects in Methanogenic Systems
A study by Podeh, Bhattacharya, and Qu (1995) explored the toxic effects of nitrophenols, like 4-nitroacetophenone, on acetate-utilizing methanogenic systems, providing insights into the environmental impact of these compounds (Podeh, Bhattacharya, & Qu, 1995).
Mechanism of Action
Target of Action
4’-Nitroacetophenone primarily targets Ruthenium (Ru) nanoparticles supported on different crystalline TiO2 phases (anatase and rutile) . These nanoparticles play a crucial role in the catalytic performance for the selective reduction of 4-nitroacetophenone .
Mode of Action
The mode of action of 4’-Nitroacetophenone involves the activation of H2 on the Ru nanoparticles at atmospheric pressure and the strong interaction of nitro groups with the support surface . This interaction leads to the selective reduction of 4-nitroacetophenone to 4-aminoacetophenone .
Biochemical Pathways
The biochemical pathway of 4’-Nitroacetophenone involves the reduction of the compound to 4-aminoacetophenone . The Ru nanoparticles supported on different crystalline TiO2 phases result in different reaction pathways for 4-nitroacetophenone . The anatase phase allows the highly selective conversion of 4-nitroacetophenone to 4-aminophenone .
Pharmacokinetics
The compound’s molecular weight of 1651461 may influence its bioavailability and pharmacokinetic properties.
Result of Action
The result of the action of 4’-Nitroacetophenone is the selective reduction of the compound to 4-aminoacetophenone . This conversion is highly selective, with a selectivity of 99.9% achieved over 2.7 wt% Ru/TiO2 (anatase) catalyst .
Action Environment
The action of 4’-Nitroacetophenone is influenced by environmental factors such as temperature and pressure . The compound exhibits excellent catalytic performance for selective reduction at normal temperature and atmospheric hydrogen pressure
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(4-nitrophenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYGPGKTNQNXMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
Record name | P-NITROACETOPHENONE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1025724 | |
Record name | 4-Nitroacetophenone | |
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Molecular Weight |
165.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
P-nitroacetophenone appears as yellow prisms or bright yellow powder. (NTP, 1992), Yellow solid; [CAMEO] Yellow chips or crystals; [Alfa Aesar MSDS] | |
Record name | P-NITROACETOPHENONE | |
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Record name | 4-Nitroacetophenone | |
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Boiling Point |
396 °F at 760 mmHg (NTP, 1992) | |
Record name | P-NITROACETOPHENONE | |
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Vapor Pressure |
0.0024 [mmHg] | |
Record name | 4-Nitroacetophenone | |
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Product Name |
4'-Nitroacetophenone | |
CAS RN |
100-19-6 | |
Record name | P-NITROACETOPHENONE | |
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Record name | p-Nitroacetophenone | |
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Record name | 4-Nitroacetophenone | |
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Record name | p-Nitroacetophenone | |
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Record name | 4-Nitroacetophenone | |
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Record name | 4'-nitroacetophenone | |
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Record name | P-NITROACETOPHENONE | |
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Melting Point |
176 to 180 °F (NTP, 1992) | |
Record name | P-NITROACETOPHENONE | |
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Retrosynthesis Analysis
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